molecular formula C18H13N3OS B3060123 1-{[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1H-pyrazole CAS No. 1779132-74-9

1-{[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1H-pyrazole

Cat. No.: B3060123
CAS No.: 1779132-74-9
M. Wt: 319.4
InChI Key: CSIWKYVQYAVEJA-UHFFFAOYSA-N
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Description

1-{[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1H-pyrazole is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1H-pyrazole typically involves multi-step organic reactions. One common approach is the cyclocondensation reaction of hydrazine derivatives with acetylenic ketones to form pyrazoles . The reaction conditions often include the use of catalysts such as cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reaction setups, and ensuring the availability of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

1-{[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Alkaline KMnO4 is commonly used for oxidation reactions.

    Reduction: LiAlH4 is a typical reducing agent for converting carbonyl groups to alcohols.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 yields carboxylic acids, while reduction with LiAlH4 produces alcohols.

Scientific Research Applications

1-{[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1H-pyrazole has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its heterocyclic structure.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-{[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings allow it to bind to various enzymes and receptors, modulating their activity. For example, pyrazole derivatives are known to inhibit enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1H-pyrazole is unique due to its combination of three different heterocyclic rings, which confer a wide range of chemical reactivity and potential applications. This structural complexity allows for interactions with multiple biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

(4-phenyl-3-pyrrol-1-ylthiophen-2-yl)-pyrazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c22-18(21-12-6-9-19-21)17-16(20-10-4-5-11-20)15(13-23-17)14-7-2-1-3-8-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIWKYVQYAVEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601161572
Record name Methanone, [4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601161572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779132-74-9
Record name Methanone, [4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-1-yl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1779132-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, [4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601161572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1H-pyrazole
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1-{[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1H-pyrazole
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1-{[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1H-pyrazole
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1-{[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1H-pyrazole
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1-{[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1H-pyrazole
Reactant of Route 6
1-{[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1H-pyrazole

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